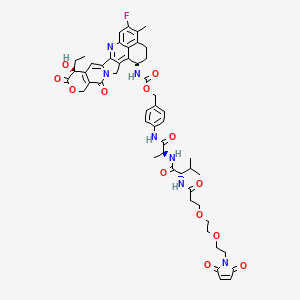

MC-PEG2-VA-PAB-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H56FN7O13 |

|---|---|

Molecular Weight |

994.0 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C51H56FN7O13/c1-6-51(68)34-21-38-45-32(23-59(38)48(65)33(34)25-71-49(51)66)43-36(12-11-31-27(4)35(52)22-37(55-45)42(31)43)56-50(67)72-24-29-7-9-30(10-8-29)54-46(63)28(5)53-47(64)44(26(2)3)57-39(60)15-17-69-19-20-70-18-16-58-40(61)13-14-41(58)62/h7-10,13-14,21-22,26,28,36,44,68H,6,11-12,15-20,23-25H2,1-5H3,(H,53,64)(H,54,63)(H,56,67)(H,57,60)/t28-,36-,44-,51-/m0/s1 |

InChI Key |

QRYHAJKGLAYMIF-CISCYCJLSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MC-PEG2-VA-PAB-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload system, MC-PEG2-VA-PAB-Exatecan. It details the mechanism of action, from the targeted delivery of the ADC to the intracellular release of the potent cytotoxic agent, exatecan. This document also includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key processes involved.

Core Mechanism of Action

The this compound drug-linker is a sophisticated system designed for the targeted delivery of the topoisomerase I inhibitor, exatecan, to cancer cells. The overall mechanism involves a multi-step process, beginning with the binding of the ADC to a specific antigen on the surface of a cancer cell and culminating in the induction of apoptosis.

An antibody-drug conjugate utilizing this system first circulates in the bloodstream, where the stable linker ensures the potent exatecan payload remains attached to the antibody, minimizing off-target toxicity. Upon reaching the tumor microenvironment, the monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the cancer cell surface.

Following binding, the ADC-antigen complex is internalized by the cell through endocytosis and trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, are crucial for the subsequent cleavage of the linker. The valine-alanine (VA) dipeptide within the linker is specifically designed to be a substrate for these proteases.

Once the VA dipeptide is cleaved, the p-aminobenzyl (PAB) spacer undergoes a rapid, spontaneous self-immolation process. This releases the active exatecan payload directly into the cytoplasm of the cancer cell. Exatecan, a potent derivative of camptothecin, then exerts its cytotoxic effect by inhibiting topoisomerase I. This enzyme is essential for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, exatecan prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis.[1][2]

A key feature of exatecan-based ADCs is their ability to induce a "bystander effect."[3] The released exatecan is membrane-permeable and can diffuse out of the targeted cancer cell to kill neighboring, antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of exatecan and ADCs employing a similar exatecan-linker technology.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Cell Line | Cancer Type | Target Antigen | Compound | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | HER2 | Exatecan | ~0.04 | [4] |

| SK-BR-3 | Breast Cancer | HER2 | IgG(8)-EXA (ADC) | ~0.04 | [4][5] |

| MDA-MB-468 | Breast Cancer | HER2-negative | IgG(8)-EXA (ADC) | > 30 | [5] |

| NCI-N87 | Gastric Cancer | HER2 | Trastuzumab-Exatecan ADC | Not specified | [6][7] |

| KPL-4 | Breast Cancer | HER2 | DXd (Exatecan derivative) | 1.43 | [8] |

| NCI-N87 | Gastric Cancer | HER2 | DXd (Exatecan derivative) | Not specified | [8] |

| JIMT-1 | Breast Cancer | HER2 | DS-8201a (Trastuzumab deruxtecan) | Not specified | [8] |

| Capan-1 | Pancreatic Cancer | HER2 | DS-8201a (Trastuzumab deruxtecan) | Not specified | [8] |

Table 2: In Vivo Efficacy of a HER2-Targeting Exatecan ADC in a BT-474 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observation | Reference |

| Vehicle Control | - | 0 | Continuous tumor growth | [9] |

| IgG(8)-EXA (ADC) | 5 | Significant | Tumor regression | [9] |

| T-DXd (Trastuzumab deruxtecan) | 5 | Significant | Tumor regression | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol is adapted from studies evaluating exatecan-based ADCs.[5]

-

Cell Seeding: Seed cancer cells (e.g., SK-BR-3 for HER2-positive and MDA-MB-468 for HER2-negative) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

ADC Treatment: Prepare serial dilutions of the exatecan-ADC and control antibodies in cell culture medium. Add the diluted compounds to the cells.

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

-

Lysis and Luminescence Measurement: On the day of analysis, equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Bystander Effect Co-Culture Assay

This protocol is a representative method for assessing the bystander killing effect.[10][11]

-

Cell Preparation: Label the antigen-negative cell line (e.g., MCF7) with a fluorescent marker like GFP.

-

Co-Culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells in a 96-well plate. Vary the ratio of antigen-positive to antigen-negative cells (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant.

-

ADC Treatment: Add the exatecan-ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.

-

Incubation: Incubate the co-culture for 72-96 hours.

-

Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-labeled antigen-negative cells. A reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.

In Vivo Tumor Xenograft Efficacy Study

This is a general protocol for evaluating the in vivo efficacy of an exatecan-ADC in a mouse model.[7][9]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., BT-474 or NCI-N87) into the flank of immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

ADC Administration: Administer the exatecan-ADC, a control ADC, and a vehicle control intravenously.

-

Monitoring: Measure tumor volume and body weight twice weekly. Monitor the general health of the animals.

-

Endpoint and Analysis: The study may be terminated when tumors in the control group reach a specific size or after a predetermined period. Euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry). Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Cathepsin B-Mediated Linker Cleavage Assay

This protocol provides a method to confirm the enzymatic cleavage of the VA linker.[1]

-

Reaction Setup: Incubate the exatecan-ADC (1 mg/mL) in a reaction buffer (e.g., 10 mM MES-Na, 40 µM dithiothreitol, pH 5.0) at 37°C.

-

Enzyme Addition: Add pre-warmed human cathepsin B to the reaction mixture.

-

Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 4, 8, 24 hours). Stop the reaction in the aliquots by adding a protease inhibitor.

-

Analysis: Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved linker-payload, and free exatecan. The decrease in the peak corresponding to the intact ADC and the appearance of peaks for the cleavage products over time confirm the enzymatic cleavage.

Mandatory Visualizations

References

- 1. Human cathepsin B-mediated cleavage assay [bio-protocol.org]

- 2. cybrexa.com [cybrexa.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG2 Spacer in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biotherapeutics. The intricate design of these molecules, which combines the specificity of a monoclonal antibody with the potency of a cytotoxic payload, relies on the critical interplay of its three core components: the antibody, the linker, and the payload. Within the linker, the inclusion of spacers, particularly polyethylene glycol (PEG), has profound implications for the overall efficacy and safety of the ADC. This technical guide delves into the specific role of the short-chain PEG2 spacer, providing a comprehensive analysis of its impact on the physicochemical and biological properties of ADCs.

The Function of PEG Spacers in ADCs

Polyethylene glycol (PEG) spacers are incorporated into ADC linkers primarily to modulate the properties of the conjugate. The cytotoxic payloads used in ADCs are often highly hydrophobic, which can lead to several challenges, including aggregation, poor solubility, and rapid clearance from circulation.[1][2] Hydrophilic PEG chains create a "hydration shell" around the payload, effectively shielding its hydrophobicity.[2] This modification influences several key characteristics of the ADC:

-

Improved Solubility and Stability: By mitigating the hydrophobicity of the payload, PEG spacers reduce the propensity for ADC aggregation, a critical quality attribute that can impact manufacturing, stability, and immunogenicity.[1][2]

-

Enhanced Pharmacokinetics (PK): The hydrophilic nature of PEG can prolong the circulation half-life of the ADC by reducing non-specific clearance mechanisms.[3]

-

Modulated Drug-to-Antibody Ratio (DAR): The length and structure of the PEG spacer can influence the efficiency of the conjugation reaction, thereby affecting the final DAR of the ADC preparation.[1]

The length of the PEG spacer is a crucial parameter that must be optimized for each specific ADC, as it creates a delicate balance between hydrophilicity, steric hindrance, and overall efficacy.

The Distinct Role of the PEG2 Spacer

While longer PEG chains (e.g., PEG8, PEG12) are often employed to maximize the hydrophilic shielding of highly hydrophobic payloads, the shorter PEG2 spacer (composed of two ethylene glycol units) possesses unique attributes that can be highly advantageous in specific ADC designs.

In some instances, a PEG2 spacer has been shown to be as effective as longer spacers in preventing aggregation.[1] Crucially, the shorter length of the PEG2 spacer can lead to more efficient conjugation reactions, allowing for the achievement of an optimal and often higher DAR.[1] This is particularly relevant when the payload or the conjugation chemistry itself introduces significant steric hindrance.

For example, in the development of the Morphotek/Eisai candidate MORAb-202, a PEG2 spacer was found to eliminate aggregation as effectively as longer spacers while enabling a more efficient conjugation, which ultimately resulted in a conjugate with superior in vitro potency compared to those with longer PEG linkers.[1] This highlights that the "one-size-fits-all" approach is not applicable to PEG spacer selection, and shorter spacers like PEG2 can offer a distinct advantage in achieving the desired therapeutic profile.

Quantitative Impact of PEG Spacer Length on ADC Properties

The following tables summarize quantitative data from various studies, comparing the effects of different PEG spacer lengths on key ADC parameters.

| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | Reference |

| PEG2 | 3.9 | [1] |

| PEG4 | 2.5 | [1] |

| PEG6 | 5.0 | [1] |

| PEG8 | 2.4 | [1] |

| PEG12 | 3.7 | [1] |

| PEG24 | 3.0 | [1] |

| Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR). The data illustrates that the relationship between PEG length and DAR is not linear and is dependent on the specific linker-payload and conjugation chemistry. |

| PEG Spacer Length | In Vivo Survival Rate (%) | Reference |

| No PEG | 0 | [3] |

| PEG4 | 15 | [3] |

| PEG8 | 100 | [3] |

| PEG12 | 100 | [3] |

| Table 2: Effect of PEG Spacer Length on In Vivo Tolerability. This data demonstrates the significant improvement in survival rates with the inclusion of longer PEG spacers, highlighting their role in reducing off-target toxicity. |

| PEG Spacer Length | ADC Clearance (mL/day/kg) | Reference |

| No PEG | >40 | [2] |

| PEG2 | ~30 | [2] |

| PEG4 | ~20 | [2] |

| PEG8 | <10 | [2] |

| PEG12 | <10 | [2] |

| PEG24 | <10 | [2] |

| Table 3: Influence of PEG Spacer Length on ADC Pharmacokinetics. This table shows a clear trend where longer PEG spacers lead to a significant reduction in ADC clearance, thereby increasing its circulation time. |

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR)

Method: UV-Visible Spectrophotometry

-

Principle: This method relies on the Beer-Lambert law and the distinct absorbance spectra of the antibody and the payload.

-

Procedure:

-

Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (e.g., λmax for the specific payload).

-

Measure the absorbance of the unconjugated antibody and the free payload at the same wavelengths to determine their respective extinction coefficients.

-

The average DAR can be calculated using the following formula, correcting for the payload's absorbance at 280 nm: DAR = (A_payload_max * ε_Ab_280) / [(A_Ab_280 * ε_payload_max) - (A_payload_max * ε_payload_280)]

-

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

Method: Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates molecules based on their hydrophobicity. ADCs with different numbers of conjugated payloads will have different hydrophobicities and thus different retention times on a HIC column.

-

Procedure:

-

Equilibrate a HIC column with a high-salt mobile phase.

-

Inject the ADC sample.

-

Elute the ADC species using a decreasing salt gradient.

-

The different DAR species will elute as distinct peaks. The average DAR is calculated by the weighted average of the peak areas.

-

-

Instrumentation: A high-performance liquid chromatography (HPLC) system with a HIC column and a UV detector.

Measurement of ADC Aggregation

Method: Size Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric ADC, will elute earlier from the column.

-

Procedure:

-

Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

-

Inject the ADC sample.

-

Monitor the elution profile using a UV detector at 280 nm.

-

The percentage of aggregation is calculated by integrating the peak area of the high molecular weight species (aggregates) and expressing it as a percentage of the total peak area.

-

-

Instrumentation: An HPLC system with an SEC column and a UV detector.

Visualizing Key Processes in ADC Development

ADC Internalization and Payload Release Pathway

Caption: ADC internalization and mechanism of action.

General Workflow for ADC Development and Characterization

References

The Valine-Alanine-PAB Linker: A Technical Guide to its Function in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Valine-Alanine-para-aminobenzyl (VA-PAB) linker in the design and efficacy of targeted drug delivery systems, particularly within the rapidly advancing field of Antibody-Drug Conjugates (ADCs). We will delve into the core mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize complex pathways to offer a comprehensive resource for professionals in drug development.

Core Function and Mechanism of Action

The VA-PAB linker is a crucial component of many ADCs, serving as a stable bridge between a monoclonal antibody and a potent cytotoxic payload in systemic circulation, while enabling specific drug release within the target cancer cell. Its function is predicated on a two-step intracellular process: enzymatic cleavage followed by self-immolation.

1.1. Enzymatic Cleavage by Cathepsin B: The linker incorporates a dipeptide sequence, Valine-Alanine, which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[] Cathepsin B is a cysteine protease that is often upregulated in the tumor microenvironment and within the lysosomes of cancer cells.[2] This targeted cleavage is the initial and essential step for payload release. The Val-Ala sequence has been shown to be an effective substrate for Cathepsin B, comparable to the more commonly used Valine-Citrulline (VC) linker.[]

1.2. Self-Immolative Spacer - The Role of PAB: Following the enzymatic cleavage of the amide bond between Alanine and the para-aminobenzyl (PAB) group, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified, fully active cytotoxic drug, along with the formation of benign byproducts, para-aminobenzyl quinone methide and carbon dioxide. This traceless release mechanism is critical for ensuring the payload can exert its full therapeutic effect without steric hindrance from residual linker components.

Below is a diagram illustrating the signaling pathway of an ADC utilizing a VA-PAB linker from systemic circulation to intracellular drug release.

Quantitative Data on VA-PAB Linker Performance

The performance of an ADC is critically dependent on the stability of its linker in circulation and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data related to the VA-PAB linker and its analogues.

Table 1: In Vitro Stability of Dipeptide Linkers in Plasma

| Linker | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |

| Val-Cit-PABC | Human | 28 days | No significant degradation | [3] |

| Val-Cit-PABC | Mouse | 14 days | < 5% | [3] |

| Val-Ala-PABC | Human | Not specified | Stable | [] |

| Val-Ala-PABC | Mouse | 1 hour | Hydrolyzed | [4] |

| Glu-Val-Cit-PABC | Mouse | 14 days | Almost no cleavage | [3] |

Note: The instability of valine-containing linkers in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which is not present in human plasma.[5][6] This highlights the importance of selecting appropriate preclinical models.

Table 2: In Vitro Cytotoxicity of ADCs with Dipeptide Linkers

| ADC (Antibody-Payload) | Linker | Cell Line | IC50 (pmol/L) | Reference |

| Trastuzumab-MMAE | Val-Ala-PABC | HER2+ cells | 92 | [4] |

| Trastuzumab-MMAE | Val-Cit-PABC | HER2+ cells | 14.3 | [4] |

| Non-cleavable ADC | N/A | HER2+ cells | 609 | [4] |

IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ADCs with a VA-PAB linker.

3.1. Cathepsin B-Mediated Cleavage Assay

This assay evaluates the susceptibility of the VA-PAB linker to cleavage by its target enzyme, Cathepsin B.

-

Materials:

-

ADC with VA-PAB linker (1 mg/mL in PBS)

-

Human Cathepsin B (recombinant)

-

Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

LC-MS system

-

-

Procedure:

-

Prepare the ADC solution in the assay buffer.

-

Add Cathepsin B to the ADC solution to a final concentration of 1 µM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of quenching solution.

-

Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

-

Calculate the rate of cleavage and the half-life of the linker.

-

3.2. In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its behavior in systemic circulation.

-

Materials:

-

ADC with VA-PAB linker

-

Human and mouse plasma

-

PBS (phosphate-buffered saline)

-

Protein A or G magnetic beads

-

Elution buffer (e.g., low pH glycine buffer)

-

Neutralization buffer (e.g., Tris buffer)

-

LC-MS or ELISA-based methods

-

-

Procedure:

-

Incubate the ADC at a final concentration of 100 µg/mL in human and mouse plasma at 37°C.

-

At specified time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma samples.

-

Capture the ADC from the plasma using Protein A or G magnetic beads.

-

Wash the beads to remove unbound plasma proteins.

-

Elute the ADC from the beads using the elution buffer and immediately neutralize.

-

Quantify the amount of intact ADC using an appropriate analytical method (e.g., LC-MS to measure drug-to-antibody ratio, or an ELISA to measure total antibody and conjugated payload).

-

Calculate the percentage of intact ADC remaining over time.

-

3.3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

-

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC with VA-PAB linker

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in complete cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

-

Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

-

Below is a diagram illustrating a typical experimental workflow for evaluating an ADC with a VA-PAB linker.

Conclusion

The Valine-Alanine-PAB linker represents a refined and effective tool in the design of antibody-drug conjugates. Its reliance on the well-characterized mechanism of Cathepsin B cleavage and subsequent self-immolation ensures targeted and efficient release of cytotoxic payloads within cancer cells. While exhibiting excellent stability in human plasma, its susceptibility to rodent-specific carboxylesterases necessitates careful consideration in the selection of preclinical models. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design, evaluate, and optimize the next generation of targeted cancer therapies utilizing the VA-PAB linker.

References

- 2. researchgate.net [researchgate.net]

- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Exatecan as a Topoisomerase I Inhibitor Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent, semi-synthetic, water-soluble derivative of camptothecin, has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs).[1] Its mechanism of action as a topoisomerase I inhibitor, coupled with favorable properties such as high potency and the ability to induce a bystander effect, makes it a compelling choice for targeted cancer therapy.[2][3] This technical guide provides an in-depth overview of Exatecan, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its application as an ADC payload.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress during DNA replication and transcription.[4][5][6] The process unfolds as follows:

-

Topoisomerase I-DNA Cleavage Complex Formation: Topoisomerase I nicks a single strand of the DNA backbone to allow for controlled rotation and relaxation of supercoiled DNA. This process involves the formation of a transient covalent complex between a tyrosine residue in the enzyme's active site and the 3'-phosphate end of the cleaved DNA strand.[6][7]

-

Exatecan Stabilization of the Cleavage Complex: Exatecan intercalates into the DNA at the site of the single-strand break, effectively trapping the topoisomerase I-DNA cleavage complex.[8] This stabilization prevents the re-ligation of the DNA strand, which is the final step in the catalytic cycle of topoisomerase I.[4][8]

-

Collision with Replication Fork and DNA Damage: During the S-phase of the cell cycle, the advancing DNA replication fork collides with the stabilized Exatecan-topoisomerase I-DNA ternary complex.[4][5][8] This collision leads to the formation of irreversible double-strand DNA breaks.[4]

-

Induction of Apoptosis: The accumulation of double-strand DNA breaks triggers a DNA damage response, leading to cell cycle arrest and the activation of apoptotic pathways, ultimately resulting in cancer cell death.[4][5]

Caption: Mechanism of Topoisomerase I Inhibition by Exatecan.

The Bystander Effect

A significant advantage of using Exatecan as an ADC payload is its ability to induce a "bystander effect." This phenomenon occurs when the payload, after being released inside the target antigen-positive cancer cell, can diffuse across the cell membrane and kill neighboring antigen-negative cancer cells.[3][9][] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The bystander effect of Exatecan is attributed to its favorable membrane permeability.[2][3]

Caption: The Bystander Effect of Exatecan-based ADCs.

Quantitative Data

In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

The potency of Exatecan and its corresponding ADCs has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity.

| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Exatecan | MOLT-4 | Acute Leukemia | 0.08 ± 0.01 | [11] |

| Exatecan | CCRF-CEM | Acute Leukemia | 0.06 ± 0.01 | [11] |

| Exatecan | DU145 | Prostate Cancer | 0.15 ± 0.02 | [11] |

| Exatecan | DMS114 | Small Cell Lung Cancer | 0.12 ± 0.02 | [11] |

| Exatecan | SK-BR-3 | Breast Cancer | subnanomolar | [12] |

| Exatecan | MDA-MB-468 | Breast Cancer | subnanomolar | [12] |

| IgG(8)-EXA | SK-BR-3 | Breast Cancer | 0.41 ± 0.05 | [12] |

| IgG(8)-EXA | MDA-MB-468 | Breast Cancer | > 30 | [12] |

| Mb(4)-EXA | SK-BR-3 | Breast Cancer | 9.36 ± 0.62 | [12] |

| Db(4)-EXA | SK-BR-3 | Breast Cancer | 14.69 ± 6.57 | [12] |

| PRO-1184 (Anti-FRalpha-Exatecan ADC) | JEG-3 | Choriocarcinoma | 29 | [13] |

| PRO-1184 (Anti-FRalpha-Exatecan ADC) | OVCAR-3 | Ovarian Cancer | 62.4 | [13] |

| PRO-1184 (Anti-FRalpha-Exatecan ADC) | PC-3 | Prostate Cancer | 200.7 | [13] |

| PRO-1160 (Anti-CD70-Exatecan ADC) | Caki-1 | Renal Cell Carcinoma | 37.0 | [13] |

| PRO-1160 (Anti-CD70-Exatecan ADC) | 786-O | Renal Cell Carcinoma | 291.6 | [13] |

| PRO-1160 (Anti-CD70-Exatecan ADC) | Raji | Burkitt's Lymphoma | 359.2 | [13] |

In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

Preclinical studies in animal models are crucial for evaluating the anti-tumor activity of Exatecan-based ADCs.

| ADC | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| IgG(8)-EXA | BT-474-SCID | Breast Cancer | 5 mg/kg, single dose | Significant tumor regression | [14] |

| Mb(4)-EXA | BT-474-SCID | Breast Cancer | 5 mg/kg, single dose | Tumor growth inhibition | [14] |

| PEG-Exatecan | MX-1 | Breast Cancer | 10 µmol/kg, single dose | Complete tumor growth inhibition for >48 days | [15] |

| A16.1-Exa (Anti-CNTN4) | HT1080/CNTN4 | Fibrosarcoma | Not specified | Promising anti-tumor effect | [16] |

| FK002-Exatecan (Anti-EMP2) | Various lung cancer models | Lung Cancer | Not specified | Tumor eradication in cell line and PDX models | [17] |

| T-VEd9 (Anti-HER2) | NCI-N87 | Gastric Cancer | 1 or 3 mg/kg, single dose | Superior efficacy to DS-8201a | [18] |

Clinical Trial Data for Deruxtecan-Based ADCs

Trastuzumab deruxtecan (T-DXd), which utilizes a derivative of Exatecan (DXd), has demonstrated significant efficacy in multiple clinical trials.

| Trial Name | Cancer Type | Patient Population | Key Outcome | Value | Reference |

| DESTINY-Breast01 | HER2+ Metastatic Breast Cancer | Previously treated with T-DM1 | Objective Response Rate (ORR) | 60.9% | [19] |

| Median Progression-Free Survival (PFS) | 16.4 months | [19] | |||

| DESTINY-Breast03 | HER2+ Metastatic Breast Cancer | Previously treated with trastuzumab and a taxane | Median PFS (T-DXd vs. T-DM1) | 28.8 vs. 6.8 months | [19] |

| ORR (T-DXd vs. T-DM1) | 79.7% vs. 34.2% | [19] | |||

| DESTINY-PanTumor02 | HER2-expressing Advanced Solid Tumors | Previously treated | Confirmed ORR | 37.1% | [20] |

| IHC 3+ expression | Confirmed ORR | 61.3% | [20] | ||

| Overall population | Median Duration of Response (DoR) | 11.8 months | [20] | ||

| DESTINY-CRC02 | HER2+ Metastatic Colorectal Cancer | Previously treated | Confirmed ORR (5.4 mg/kg dose) | 37.8% | [20] |

| Median PFS (5.4 mg/kg dose) | 5.8 months | [20] |

Experimental Protocols

General Workflow for ADC Development

The development of an Exatecan-based ADC involves a multi-step process from initial design to preclinical evaluation.

Caption: General workflow for Exatecan-based ADC development.

Synthesis of Exatecan-Linker Constructs

The synthesis of the drug-linker is a critical step in ADC development. A common linker used with Exatecan is a maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) peptide linker, which is cleavable by lysosomal enzymes.

General Synthesis Outline:

-

Peptide Synthesis: The GGFG peptide is synthesized using standard solid-phase or liquid-phase peptide synthesis methodologies.

-

PABC Linker Attachment: A p-aminobenzyl alcohol (PABC) self-immolative spacer is attached to the C-terminus of the peptide.

-

Exatecan Coupling: The hydroxyl group of the PABC spacer is activated and then coupled to the amino group of Exatecan.

-

Maleimide Introduction: A maleimidocaproyl (MC) group is attached to the N-terminus of the peptide to enable conjugation to the antibody.

-

Purification: The final drug-linker construct is purified using chromatographic techniques such as HPLC.

Note: Detailed synthetic procedures can be found in the supplementary materials of various research articles.[21]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[22][23][24][25]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the Exatecan-ADC and a negative control ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Exatecan is a highly potent topoisomerase I inhibitor that has demonstrated significant promise as a payload for antibody-drug conjugates. Its robust anti-tumor activity, coupled with the ability to induce a bystander effect, makes it a valuable tool in the development of targeted therapies for a variety of cancers. The extensive preclinical and emerging clinical data for Exatecan- and deruxtecan-based ADCs underscore their potential to improve outcomes for cancer patients. Further research and development in linker and conjugation technologies will continue to optimize the therapeutic window of Exatecan-based ADCs, paving the way for new and more effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Portico [access.portico.org]

- 14. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]

- 20. pharmacytimes.com [pharmacytimes.com]

- 21. researchgate.net [researchgate.net]

- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Chemical Properties and Functional Analysis of MC-PEG2-VA-PAB-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and relevant experimental protocols for the antibody-drug conjugate (ADC) linker-payload, MC-PEG2-VA-PAB-Exatecan. This molecule is a key component in the development of targeted cancer therapies, combining a potent cytotoxic agent with a sophisticated linker system designed for controlled drug release.

Core Chemical Properties

This compound is a complex molecule comprising a maleimide-functionalized caproic acid (MC), a two-unit polyethylene glycol (PEG2) spacer, a cathepsin B-cleavable valine-alanine (VA) dipeptide, a self-immolative para-aminobenzyl alcohol (PAB) group, and the potent topoisomerase I inhibitor, Exatecan.

| Property | Value | Source |

| Molecular Formula | C₅₁H₅₆FN₇O₁₃ | [1] |

| Molecular Weight | 994.03 g/mol | [1] |

| Purity | 99.61% | [2] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | [3][4] |

| Storage | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months. | [1] |

Mechanism of Action: A Targeted Approach to Cancer Cell Cytotoxicity

The therapeutic efficacy of ADCs utilizing this compound is predicated on a multi-step, targeted process culminating in the induction of apoptosis in cancer cells.

-

Selective Binding and Internalization: An antibody conjugated to the this compound linker-payload selectively binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell within an endosome.

-

Lysosomal Trafficking and Enzymatic Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, particularly cathepsin B, are critical for the next step. The valine-alanine dipeptide within the linker is specifically designed to be a substrate for cathepsin B.[5] Enzymatic cleavage of the amide bond between alanine and the PAB spacer initiates the drug release mechanism.[5]

-

Payload Release: Following the cleavage of the dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, liberating the active cytotoxic payload, Exatecan, into the cytoplasm of the cancer cell.[5]

-

Induction of Apoptosis: Exatecan is a potent topoisomerase I inhibitor.[3] It intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex.[6][7] This prevents the re-ligation of single-strand DNA breaks generated during DNA replication and transcription, leading to the accumulation of DNA double-strand breaks.[2][6][7] The resulting DNA damage activates the DNA Damage Response (DDR) pathway, which in turn triggers the intrinsic apoptotic cascade, ultimately leading to programmed cell death.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and evaluate ADCs containing the this compound linker-payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells) and a negative control cell line.

-

Complete cell culture medium.

-

This compound conjugated antibody.

-

Phosphate-buffered saline (PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control medium to the respective wells.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[8][9]

Plasma Stability Assay (LC-MS)

This assay evaluates the stability of the ADC and the potential for premature payload release in a biological matrix.

Materials:

-

This compound conjugated antibody.

-

Human or mouse plasma.

-

Incubator at 37°C.

-

Immunoaffinity capture beads (e.g., Protein A/G).

-

Wash and elution buffers.

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole).

Procedure:

-

Incubate the ADC in plasma at a concentration of approximately 0.1 mg/mL at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

At each time point, capture the ADC from the plasma sample using immunoaffinity beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker-payload instability.[1][10][11]

-

The supernatant (plasma with ADC removed) can also be analyzed by LC-MS/MS to quantify the amount of released free payload.

Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the valine-alanine linker.

Materials:

-

This compound conjugated antibody.

-

Recombinant human cathepsin B.

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT).

-

Stop solution (e.g., 10% acetic acid).

-

HPLC system.

Procedure:

-

Incubate the ADC (e.g., 1 mg/mL) in the assay buffer.

-

Initiate the reaction by adding a pre-determined concentration of cathepsin B.

-

Incubate the mixture at 37°C.

-

Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours) and quench the reaction with the stop solution.

-

Analyze the samples by reverse-phase HPLC to monitor the decrease of the intact ADC peak and the appearance of the released payload peak.[12]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exatecan mesylate dihydrate ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pharmafocusamerica.com [pharmafocusamerica.com]

- 12. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Interplay of Solubility and Stability in Exatecan-Based Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of effective antibody-drug conjugates (ADCs) hinges on the careful design of each component, with the linker playing a pivotal role in the overall therapeutic index. Exatecan, a potent topoisomerase I inhibitor, has emerged as a valuable payload for ADCs. However, its inherent hydrophobicity presents significant challenges in developing stable and soluble ADCs. This technical guide delves into the core principles of solubility and stability for exatecan-based linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows to provide a comprehensive resource for professionals in drug development.

Enhancing Solubility and Mitigating Aggregation

The hydrophobic nature of exatecan can lead to ADC aggregation, which can compromise manufacturing, reduce efficacy, and potentially increase immunogenicity.[1] To counteract this, various strategies have been developed to enhance the hydrophilicity of the linker-payload complex. These approaches are critical for achieving higher drug-to-antibody ratios (DAR) without sacrificing the physicochemical properties of the ADC.[2][3]

Key strategies to improve the solubility of exatecan-based linkers include the incorporation of:

-

Polyethylene Glycol (PEG) Chains: The inclusion of discrete PEG chains, such as PEG24, has been shown to compensate for the hydrophobicity of the exatecan moiety, enabling the construction of highly loaded DAR8 ADCs with excellent solubility.[2][4]

-

Polysarcosine (PSAR) Platforms: Monodisperse polysarcosine-based drug-linker technology has been successfully employed to mask the hydrophobicity of exatecan. This approach allows for the generation of highly conjugated (DAR 8) ADCs with improved hydrophilic profiles and pharmacokinetic properties similar to the unconjugated antibody.[5][6]

-

Hydrophilic Amino Acids: The incorporation of hydrophilic amino acids, such as in the "exolinker" design which includes glutamic acid, can significantly improve the hydrophilic properties of the ADC and reduce aggregation.[7]

-

Orthogonal Hydrophilic Subunits: Designing linkers with orthogonal hydrophilic subunits, for instance, a lysine-(PEG)12-Cap–OH unit, provides another avenue to control hydrophobicity in highly conjugated species.[8]

Ensuring Linker Stability for Targeted Payload Delivery

A critical function of the linker is to remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and reduced efficacy.[9][10] The stability of exatecan-based linkers is often assessed by monitoring the drug-to-antibody ratio (DAR) over time in plasma.

Several innovative linker designs have demonstrated enhanced stability:

-

Phosphonamidate-Linked Constructs: Ethynyl-phosphonamidates have been identified as a key component in creating highly stable, high-DAR exatecan ADCs. These linkers exhibit excellent serum stability, with minimal payload deconjugation over extended periods.[2][4]

-

"Exolinker" Technology: This design, which places the cleavable peptide sequence at an "exo-position" on the p-aminobenzyl group, has shown superior stability compared to traditional linkers. In comparative studies, exolinker ADCs demonstrated greater DAR retention over time than ADCs with conventional linkers.[7][11]

-

Glucuronidase-Cleavable Linkers: Linkers incorporating a β-glucuronidase-sensitive trigger have been found to be highly stable in rat plasma, with no premature cleavage observed over a 7-day incubation period.[5]

Quantitative Analysis of Exatecan Linker Properties

The following tables summarize the quantitative data available on the stability and hydrophobicity of various exatecan-based ADC linkers.

| Linker Technology | ADC | Initial DAR | DAR after 7 days (in vivo) | Stability Outcome | Reference |

| Phosphonamidate-Linked | Trastuzumab-LP5 | 8 | ~8 | Highly stable | [4][12] |

| Conventional (in Enhertu) | Enhertu (T-DXd) | 8 | ~5 | Moderate stability | [4][12] |

| Exolinker | Trastuzumab-Exolinker | ~8 | Higher retention than T-DXd | Superior stability | |

| Conventional (in T-DXd) | T-DXd | ~8 | ~4 (50% decrease) | Moderate stability | [11] |

| Polysarcosine-Based | Tra-Exa-PSAR10 | 8 | Stable (no cleavage) | Highly stable in rat plasma |

Table 1: Comparative in vivo stability of different exatecan-based ADC linkers.

| Linker Technology | ADC | Hydrophobicity Analysis (HIC) | Aggregation Analysis (SEC) | Outcome | Reference |

| Polysarcosine-Based | 7300-LP3004 | More hydrophilic | 45.24% aggregation after 48h at 55°C | Improved properties | [3] |

| Linear Linker | 7300-LP1003 | Less hydrophilic | 77.14% aggregation after 48h at 55°C | Prone to aggregation | [3] |

| Exolinker | Trastuzumab-Exolinker | Lower retention time than T-DXd | Lower aggregation rates than T-DXd | Reduced hydrophobicity and aggregation | [11] |

| Proprietary Linker | Trastuzumab-BL-001-exatecan | Comparable to T-DXd biosimilar | No aggregation detected | Favorable physicochemical properties | [13] |

Table 2: Physicochemical properties of exatecan-based ADCs with different linker technologies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker solubility and stability. Below are outlines of key experimental protocols.

Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This method is used to determine the average number of drug-linker molecules conjugated to an antibody.

Methodology:

-

Immunocapture: ADCs are captured from plasma or serum samples using anti-Fc antibodies to isolate the ADC from other proteins.[11]

-

Reduction: The interchain disulfide bonds of the captured antibody are reduced to separate the light and heavy chains.

-

LC-MS Analysis: The reduced sample is subjected to liquid chromatography-mass spectrometry (LC-MS). The different drug-loaded chains are separated and their masses are determined.

-

DAR Calculation: The average DAR is calculated based on the relative abundance of the different drug-loaded antibody chains.

Plasma Stability Assay

This assay evaluates the stability of the ADC linker in a biological matrix over time.

Methodology:

-

Incubation: The ADC is incubated in plasma (e.g., human or mouse) at 37°C.[5]

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 3, 7 days).

-

Analysis: The DAR of the ADC in each aliquot is determined using the LC-MS method described above.

-

Data Interpretation: The change in DAR over time is plotted to assess the stability of the linker. A stable linker will show minimal decrease in DAR.

Hydrophobicity and Aggregation Analysis

These analyses are crucial for characterizing the physicochemical properties of the ADC.

Methodology:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. A shorter retention time on a HIC column indicates a more hydrophilic ADC.[3][13]

-

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This technique is used to quantify the percentage of monomeric ADC versus high molecular weight aggregates.[7][13]

Mechanism of Action and Cellular Processing

The ultimate goal of an ADC is to deliver the cytotoxic payload to the target cancer cell. The linker's cleavage mechanism is a critical determinant of this process.

Most exatecan-based linkers are designed to be cleaved within the target cell, often in the lysosomal compartment where specific enzymes are present or the pH is lower.[8][14] For example, linkers containing dipeptide sequences like valine-citrulline (VC) or valine-alanine (VA) are susceptible to cleavage by lysosomal proteases such as Cathepsin B.[2] This targeted release mechanism minimizes systemic exposure to the potent exatecan payload and concentrates its cytotoxic effect at the tumor site.

Conclusion

The solubility and stability of exatecan-based linkers are paramount to the successful development of effective and safe ADCs. The challenges posed by exatecan's hydrophobicity can be overcome through rational linker design, incorporating hydrophilic moieties such as PEG and polysarcosine. Furthermore, advanced linker technologies like phosphonamidates and exolinkers have demonstrated superior stability in circulation, ensuring that the cytotoxic payload is delivered to the target cells before it is prematurely released. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these critical linker properties, enabling the selection and optimization of exatecan-based ADCs with the potential for a wide therapeutic window. As research in this field continues, a deeper understanding of the structure-activity relationships governing linker performance will undoubtedly lead to the development of next-generation ADCs with enhanced efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 10. abzena.com [abzena.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

The Bystander Killing Effect of Exatecan Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the bystander killing effect mediated by exatecan-based antibody-drug conjugates (ADCs). It provides a comprehensive overview of the mechanism of action, experimental protocols to assess the effect, quantitative data from key studies, and the critical determinants influencing its efficacy. This guide is intended to be a valuable resource for researchers and professionals involved in the development of next-generation cancer therapeutics.

Introduction to the Bystander Killing Effect

The bystander killing effect is a crucial phenomenon in ADC therapy where the cytotoxic payload, released from the targeted antigen-positive cancer cell, diffuses to and kills adjacent antigen-negative tumor cells.[1] This effect is particularly important in the context of heterogeneous tumors, where not all cancer cells express the target antigen, a common challenge in solid tumor therapy.[2] Exatecan, a potent topoisomerase I inhibitor, and its derivatives (e.g., DXd) are payloads known to induce a significant bystander effect due to their physicochemical properties.[2] This guide will delve into the specifics of exatecan ADCs and their ability to mediate this powerful anti-tumor mechanism.

Mechanism of Action of Exatecan and its ADCs

Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[3] By stabilizing the topoisomerase I-DNA cleavage complex, exatecan prevents the re-ligation of single-strand DNA breaks.[3] This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4]

The bystander effect of exatecan ADCs is contingent on several factors:

-

Cleavable Linker: The ADC must possess a linker that is stable in circulation but can be efficiently cleaved within the tumor microenvironment or inside the target cell, releasing the exatecan payload.[2]

-

Payload Permeability: The released exatecan or its derivative must be able to traverse the cell membrane to affect neighboring cells. The lipophilicity and neutral charge of the payload at physiological pH are key determinants of its permeability.[5]

-

Potency of the Payload: Exatecan is a highly potent cytotoxic agent, meaning that even a small amount that diffuses to a bystander cell can be sufficient to induce cell death.[6]

The overall process can be visualized as a multi-step cascade, beginning with the ADC binding to the target cell and culminating in the death of both target and bystander cells.

Signaling Pathways

The cytotoxic payload, exatecan, induces apoptosis through a complex signaling cascade initiated by DNA damage.

Caption: Mechanism of exatecan ADC action and bystander effect.

The released exatecan payload inhibits topoisomerase I, leading to DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway, primarily through the ATM and ATR kinases.[3] The DDR, in turn, triggers cell cycle arrest and activates pro-apoptotic signaling cascades, involving the activation of effector caspases, which execute the apoptotic program.[3]

Experimental Protocols

Assessing the bystander killing effect of exatecan ADCs requires specific in vitro and in vivo experimental setups.

In Vitro Bystander Effect Assays

Two common in vitro methods are the co-culture assay and the conditioned medium transfer assay.[7]

This assay directly evaluates the effect of the ADC on a mixed population of antigen-positive and antigen-negative cells.[8]

Caption: Workflow for a co-culture bystander effect assay.

Detailed Protocol:

-

Cell Preparation: Prepare suspensions of antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MDA-MB-468) cells. The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[8]

-

Cell Seeding: Co-seed the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). The total cell density should be optimized for the duration of the assay (e.g., 10,000 cells/well).[8]

-

ADC Treatment: After allowing the cells to adhere overnight, add serial dilutions of the exatecan ADC. Include appropriate controls: untreated co-culture, ADC-treated antigen-negative monoculture, and a non-bystander ADC control (e.g., T-DM1).[7]

-

Incubation: Incubate the plate for a period of 48 to 144 hours.[8]

-

Viability Analysis: Assess the viability of the antigen-negative cell population. This can be done by flow cytometry, sorting for the fluorescently labeled cells, or by high-content imaging.[9] The percentage of dead antigen-negative cells in the co-culture compared to the monoculture indicates the extent of the bystander effect.

This assay determines if the cytotoxic payload is released into the extracellular medium and can kill cells without direct cell-to-cell contact.[1]

Caption: Workflow for a conditioned medium transfer assay.

Detailed Protocol:

-

Prepare Conditioned Medium: Seed antigen-positive cells in a culture dish and treat them with the exatecan ADC for a defined period (e.g., 24-48 hours).[10]

-

Collect Medium: Collect the culture supernatant (conditioned medium) and clarify it by centrifugation to remove any detached cells.[10]

-

Treat Antigen-Negative Cells: Seed antigen-negative cells in a separate 96-well plate. After cell adherence, replace the culture medium with the collected conditioned medium.[1]

-

Incubation and Analysis: Incubate the antigen-negative cells for 48-72 hours and assess their viability using a standard method like MTT or CellTiter-Glo.[11] A decrease in viability compared to cells treated with medium from untreated antigen-positive cells indicates a bystander effect.

In Vivo Bystander Effect Assessment

In vivo studies typically utilize xenograft models with heterogeneous tumor populations.[12]

Detailed Protocol:

-

Tumor Model Establishment: Co-inject a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunodeficient mice (e.g., SCID or nude mice) to establish heterogeneous tumors.[12] The antigen-negative cells may express a reporter gene (e.g., luciferase) for in vivo imaging.

-

ADC Administration: Once the tumors reach a palpable size, administer the exatecan ADC intravenously. Include control groups receiving vehicle or a non-bystander ADC.[13]

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers. If a reporter gene is used, in vivo imaging can be performed to specifically monitor the growth of the antigen-negative cell population.[12]

-

Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry to visualize the distribution of antigen-positive and -negative cells and assess markers of apoptosis.[12]

Quantitative Data

The following tables summarize key quantitative data related to the bystander effect of exatecan-based ADCs.

Table 1: In Vitro Cytotoxicity of Exatecan and its Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| Exatecan | SK-BR-3 (HER2+) | Subnanomolar | [6] |

| Exatecan | MDA-MB-468 (HER2-) | Subnanomolar | [6] |

| DXd | KPL-4 (HER2+) | ~4.0 | [14] |

| DXd | MDA-MB-468 (HER2-) | ~2.3 | [9] |

Table 2: In Vitro Cytotoxicity of Exatecan-Based ADCs

| ADC | Cell Line | IC50 (nM) | Reference |

| IgG(8)-EXA (DAR 8) | SK-BR-3 (HER2+) | 0.41 ± 0.05 | [6] |

| IgG(8)-EXA (DAR 8) | MDA-MB-468 (HER2-) | > 30 | [6] |

| T-DXd (Trastuzumab deruxtecan) | SK-BR-3 (HER2+) | 0.04 ± 0.01 | [6] |

| T-DXd (Trastuzumab deruxtecan) | MDA-MB-468 (HER2-) | > 30 | [6] |

| Mb(4)-EXA (DAR 4) | SK-BR-3 (HER2+) | 9.36 ± 0.62 | [6] |

Table 3: Physicochemical Properties of Exatecan and DXd

| Property | Exatecan | DXd | Reference |

| Permeability (PAMPA) | Higher than DXd | - | [9] |

| LogD at pH 7.4 | - | 2.3 | [5] |

Table 4: In Vivo Tumor Growth Inhibition of Exatecan ADCs in Xenograft Models

| ADC | Tumor Model | Dosing | Outcome | Reference |

| IgG(8)-EXA | BT-474 xenograft | 10 mg/kg, single dose | Significant tumor growth inhibition | [6] |

| Mb(4)-EXA | BT-474 xenograft | 10 mg/kg, single dose | Significant tumor growth inhibition | [6] |

| T-DXd | HCT116-H2H/Mock co-culture xenograft | 3 mg/kg, q3w | Tumor regression | [12] |

| A16.1-Exa | HT1080/CNTN4 xenograft | Not specified | Promising anti-tumor effect | [15] |

Conclusion

The bystander killing effect is a pivotal attribute of exatecan-based ADCs, enabling them to overcome tumor heterogeneity and enhance therapeutic efficacy. The potency, membrane permeability of the exatecan payload, and the presence of a cleavable linker are the cornerstones of this effect. The experimental protocols and quantitative data presented in this guide provide a framework for the systematic evaluation and optimization of the bystander effect in the development of novel exatecan ADCs. A thorough understanding and characterization of this phenomenon are essential for advancing these promising therapeutics into the clinic and improving outcomes for cancer patients.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aacrjournals.org [aacrjournals.org]

The Role of Cathepsin B in the Proteolytic Cleavage of Valine-Alanine Dipeptide Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the lysosomal cysteine protease, cathepsin B, in the cleavage of valine-alanine (VA) dipeptide linkers. These linkers are integral components of antibody-drug conjugates (ADCs), serving as a conditionally stable bridge between a monoclonal antibody and a potent cytotoxic payload. The targeted release of the payload within cancer cells is paramount for the efficacy and safety of these advanced therapeutics. This document provides a comprehensive overview of the underlying mechanisms, quantitative data on cleavage kinetics, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: The Mechanism of Action of ADCs with Cleavable Linkers

Antibody-drug conjugates are a revolutionary class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The general mechanism for ADCs employing a cathepsin B-cleavable linker, such as the valine-alanine (VA) dipeptide, involves a multi-step intracellular trafficking and activation pathway.

The process begins with the ADC binding to a specific tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then traffics through the cell and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome, with a pH of approximately 4.5-5.5, provides the optimal conditions for the activity of proteases like cathepsin B.[1][2] Within the lysosome, cathepsin B recognizes and cleaves the dipeptide linker.[3] This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC), which rapidly decomposes to liberate the unmodified, active drug.[1][4] The released payload can then diffuse out of the lysosome and into the cytoplasm or nucleus to exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage.[5]

Cathepsin B: The Key Protease in VA Linker Cleavage

Cathepsin B is a ubiquitously expressed lysosomal cysteine protease that plays a crucial role in protein turnover.[6] In the context of ADC therapy, its elevated expression in many tumor types and its robust proteolytic activity in the acidic lysosomal compartment make it an ideal enzyme for targeted drug release.[7]

The specificity of cathepsin B for certain peptide sequences is a key factor in the design of cleavable linkers. While the valine-citrulline (VC) dipeptide is the most extensively studied and utilized cathepsin B-cleavable linker, the valine-alanine (VA) dipeptide has emerged as a viable alternative.[8][9] Both linkers are recognized and cleaved by cathepsin B, leading to the release of the conjugated payload.[][11] It is important to note, however, that other lysosomal proteases, such as cathepsins K, L, and S, can also contribute to the cleavage of these dipeptide linkers, indicating a degree of redundancy in the activation process.[12]

The cleavage of the linker is highly dependent on the acidic pH of the lysosome, as cathepsin B exhibits optimal enzymatic activity under these conditions. This pH-dependent activity is a critical safety feature, as it minimizes premature drug release in the systemic circulation, where the physiological pH is neutral (around 7.4).[1]

Quantitative Data on VA Dipeptide Linker Cleavage

Precise quantitative data on the enzymatic cleavage of dipeptide linkers is crucial for the rational design and optimization of ADCs. While comprehensive kinetic parameters (Km and kcat) for Val-Ala linkers are not extensively reported in publicly available literature, comparative studies provide valuable insights into their cleavage efficiency relative to the more common Val-Cit linkers.

| Linker Type | Relative Cleavage Rate by Cathepsin B | Reference |

| Valine-Alanine (VA) | 50% of Val-Cit | [1] |

| Valine-Citrulline (VC) | 100% (Reference) | [1] |

Table 1: Comparative Cleavage Rates of VA and VC Dipeptide Linkers by Cathepsin B. This table summarizes the relative cleavage efficiency of Val-Ala compared to Val-Cit linkers by isolated cathepsin B.

| Linker Type | Property | Observation | Reference |

| Valine-Alanine (VA) | Hydrophobicity | Lower than Val-Cit | [1] |

| Valine-Alanine (VA) | Aggregation in high DAR ADCs | Less aggregation than Val-Cit | [9] |

| Valine-Alanine (VA) | In vitro Stability | Comparable to Val-Cit | [13] |

| Valine-Alanine (VA) | In vitro Cytotoxicity | Comparable to Val-Cit | [13] |

Table 2: Physicochemical and Biological Properties of Valine-Alanine Linkers. This table highlights some of the key characteristics of VA linkers that are relevant for ADC development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cathepsin B-mediated cleavage of VA dipeptide linkers.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes the in vitro assessment of ADC cleavage by purified cathepsin B, with analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

ADC with VA-dipeptide linker

-

Purified human or recombinant cathepsin B

-

Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)

-

Assay Buffer (e.g., 25 mM MES, pH 5.0)

-

Stop Solution (e.g., 10% Trifluoroacetic Acid)

-

HPLC system with a suitable reversed-phase column (e.g., C18)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

ADC Preparation: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Cathepsin B Activation: Dilute cathepsin B to a working concentration (e.g., 10 µg/mL) in Activation Buffer and incubate at room temperature for 15 minutes.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) and the activated cathepsin B (final concentration, e.g., 1 µM) in Assay Buffer.

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching: Stop the reaction in each aliquot by adding an equal volume of Stop Solution.

-

HPLC Analysis: Analyze the samples by reversed-phase HPLC. Monitor the decrease in the peak corresponding to the intact ADC and the increase in the peak corresponding to the released payload.

-

Data Analysis: Calculate the percentage of ADC cleavage at each time point by integrating the peak areas.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of an ADC on cancer cells, which is an indirect measure of successful payload release.

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC with VA-dipeptide linker

-

Cathepsin B inhibitor (optional, e.g., CA-074)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target and control cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add to the cells. Include untreated control wells.

-

Inhibitor Treatment (Optional): For mechanism validation, pre-incubate a set of cells with a cathepsin B inhibitor for 1-2 hours before adding the ADC.

-

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well (e.g., 20 µL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add Solubilization Buffer (e.g., 100 µL) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[9][]

Visualizing the Process: Signaling Pathways and Workflows

Diagrams are essential for understanding the complex processes involved in ADC function. The following are Graphviz (DOT language) scripts to generate visualizations of the key pathways and experimental workflows.

ADC Intracellular Trafficking and Payload Release Pathway